Cas no 349662-41-5 (methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate)

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a versatile thiophene-based intermediate with significant utility in organic synthesis and pharmaceutical applications. Its structure features both amino and methoxymethyl functional groups, enhancing reactivity for further derivatization, particularly in heterocyclic chemistry. The ester moiety provides a handle for hydrolysis or transesterification, while the electron-rich thiophene core facilitates electrophilic substitution reactions. This compound is valued for its role in constructing complex molecular frameworks, including bioactive molecules and functional materials. High purity and consistent quality ensure reliable performance in research and industrial settings. Its stability under standard conditions makes it a practical choice for synthetic workflows requiring precise control over reaction pathways.
methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate structure
349662-41-5 structure
Product Name:methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
CAS No:349662-41-5
MF:C8H11NO3S
MW:201.242841005325
MDL:MFCD24626550
CID:1020867
PubChem ID:15889788
Update Time:2025-05-24

methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylicacid,2-amino-4-(methoxymethyl)-,methylester(9CI)
    • methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
    • methyl 2-amino-4-(methoxymethyl)-thiophene-3-carboxylate
    • MDL: MFCD24626550
    • Inchi: 1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3
    • InChI Key: IIRCGSQSPSUWAS-UHFFFAOYSA-N
    • SMILES: S1C=C(COC)C(C(=O)OC)=C1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Topological Polar Surface Area: 89.8

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methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate Related Literature

Additional information on methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate

Methyl 2-Amino-4-(Methoxymethyl)thiophene-3-Carboxylate (CAS No. 349662-41-5): An Overview of Its Structure, Synthesis, and Applications

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate (CAS No. 349662-41-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique thiophene core and functional groups, exhibits a range of properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.

The molecular structure of methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate consists of a thiophene ring, an amino group, a methoxymethyl substituent, and a carboxylate ester. The thiophene ring, a five-membered heterocyclic compound with a sulfur atom, imparts unique electronic and steric properties to the molecule. The presence of the amino group and the methoxymethyl substituent further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of thiophene derivatives in the development of novel drugs and materials. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that compounds with a thiophene core exhibit potent anti-inflammatory and anti-cancer activities. The methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate derivative was found to be particularly effective in inhibiting the proliferation of cancer cells by targeting specific signaling pathways.

The synthesis of methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate can be achieved through various methods, including multistep reactions involving Grignard reagents, palladium-catalyzed cross-coupling reactions, and nucleophilic substitution reactions. A notable synthetic route involves the reaction of 2-bromo-4-(methoxymethyl)thiophene with methyl acrylate in the presence of a palladium catalyst, followed by reduction and subsequent amino functionalization.

In addition to its pharmaceutical applications, methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has shown promise in the field of materials science. Research published in the Journal of Materials Chemistry C (2020) explored the use of thiophene derivatives as building blocks for conductive polymers and organic semiconductors. The unique electronic properties of these compounds make them suitable for applications in organic photovoltaics and flexible electronics.

The physical properties of methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate include a melting point of approximately 105°C and good solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide. These properties facilitate its use in various chemical processes and formulations.

Safety considerations are an essential aspect when handling any chemical compound. While methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is not classified as a hazardous material, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area.

In conclusion, methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate (CAS No. 349662-41-5) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing various scientific fields.

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